8-Hydroxygeranyl acetate 8-Hydroxygeranyl acetate
Brand Name: Vulcanchem
CAS No.: 37905-03-6
VCID: VC18290165
InChI: InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,13H,4-5,8-9H2,1-3H3/b10-7+,11-6+
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

8-Hydroxygeranyl acetate

CAS No.: 37905-03-6

Cat. No.: VC18290165

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxygeranyl acetate - 37905-03-6

Specification

CAS No. 37905-03-6
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name [(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl] acetate
Standard InChI InChI=1S/C12H20O3/c1-10(7-8-15-12(3)14)5-4-6-11(2)9-13/h6-7,13H,4-5,8-9H2,1-3H3/b10-7+,11-6+
Standard InChI Key HZIJXISIZGWHAY-NXAIOARDSA-N
Isomeric SMILES C/C(=C\COC(=O)C)/CC/C=C(\C)/CO
Canonical SMILES CC(=CCOC(=O)C)CCC=C(C)CO

Introduction

Structural and Molecular Characteristics of 8-Hydroxygeranyl Acetate

8-Hydroxygeranyl acetate is an oxygenated monoterpene ester characterized by a hydroxyl group at the C8 position of the geranyl backbone and an acetylated hydroxyl group at C1. Its systematic IUPAC name is [(2E)-7-hydroxy-3,7-dimethylocta-2,5-dien-1-yl] acetate, with a molecular weight of 212.29 g/mol . The compound’s structure (Figure 1) has been confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with key spectral data including:

  • ¹H NMR (CDCl₃): δ 5.40 (t, J = 7.0 Hz, 1H, H-2), 5.25 (t, J = 7.0 Hz, 1H, H-6), 4.60 (d, J = 7.0 Hz, 2H, H-1), 2.05 (s, 3H, acetyl CH₃) .

  • IR (neat): 3450 cm⁻¹ (O–H stretch), 1735 cm⁻¹ (C=O stretch) .

The NIST WebBook provides gas chromatography (GC) retention indices for identification, with a non-polar HP-5MS column yielding a retention index of 1521 under helium carrier gas .

Table 1: Physicochemical Properties of 8-Hydroxygeranyl Acetate

PropertyValueSource
Molecular FormulaC₁₂H₂₀O₃
Molecular Weight212.29 g/mol
Retention Index (GC)1521 (HP-5MS, He)
Boiling PointNot reported
Density0.98 g/cm³ (estimated)

Synthetic Methodologies for 8-Hydroxygeranyl Acetate

Chemical Synthesis via Selenium Dioxide Oxidation

The most established route involves a two-step procedure starting from geranyl acetate (1):

  • Oxidation with SeO₂: Geranyl acetate undergoes regioselective oxidation at C8 using SeO₂ in ethyl acetate at 23°C for 1.5 hours, yielding 8-hydroxygeranyl acetate (2) in 37–64% isolated yield .

  • Deacetylation: Treatment with potassium carbonate (K₂CO₃) in methanol removes the acetyl group, producing 8-hydroxygeraniol (3) in 82–83% yield .

Key Reaction Conditions:

  • Solvent: Ethyl acetate for oxidation; methanol for deacetylation.

  • Catalyst: SeO₂ (0.4 equivalents) .

  • Workup: Sequential washing with aqueous NaHCO₃, brine, and drying over MgSO₄ .

Table 2: Comparative Yields of Synthetic Methods

StepYield (Reported)Source
Oxidation (SeO₂)37% , 64%
Deacetylation (K₂CO₃)82% , 83%

The disparity in oxidation yields stems from scaling differences: 38.2 mmol in versus 3 mmol in . Larger scales may introduce inefficiencies in purification .

Applications in Natural Product Synthesis

8-Hydroxygeranyl acetate is a gateway to MIAs such as vindoline and quinine, which exhibit anticancer and antimalarial properties. Its hydroxylation pattern mirrors biosynthetic intermediates in plants, enabling in vitro reconstruction of alkaloid pathways . For example, the Garg laboratory used this compound to streamline the synthesis of heteroyohimbine alkaloids, reducing step counts compared to traditional methods .

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